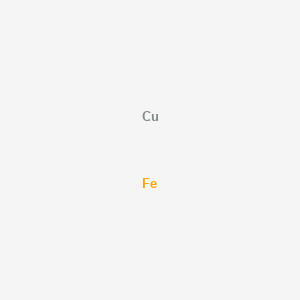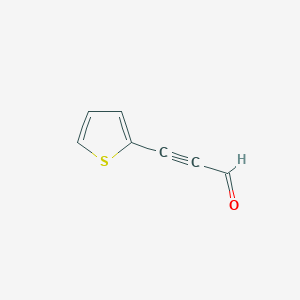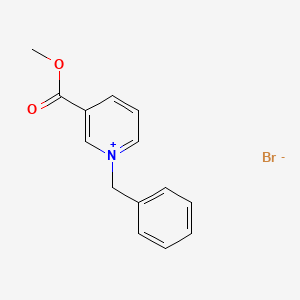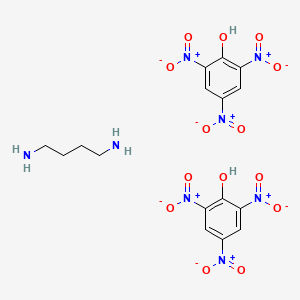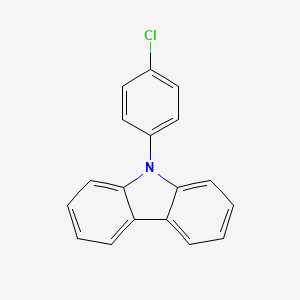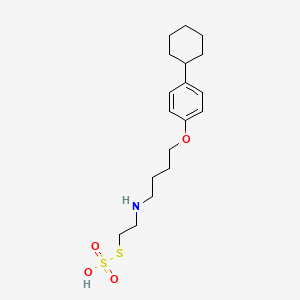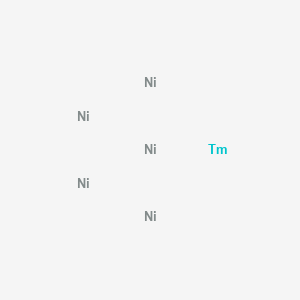
Nickel;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-thulium compounds are intermetallic compounds formed between nickel and thulium, a rare earth element. These compounds exhibit unique physical and chemical properties due to the combination of nickel’s metallic characteristics and thulium’s rare earth properties. They are of significant interest in various fields, including materials science, chemistry, and industry, due to their magnetic, catalytic, and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-thulium compounds can be synthesized through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the reaction of nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate in the presence of glucose, which acts as a capping agent, reductant, and natural template . The reaction is typically carried out at elevated temperatures to ensure complete formation of the desired compound.
Industrial Production Methods: Industrial production of nickel-thulium compounds often involves high-temperature solid-state reactions. The starting materials, typically high-purity nickel and thulium metals or their oxides, are mixed in stoichiometric ratios and heated in a controlled atmosphere to prevent oxidation. The resulting intermetallic compounds are then cooled and processed to achieve the desired physical and chemical properties .
Análisis De Reacciones Químicas
Types of Reactions: Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and thulium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of nickel-thulium compounds include oxygen, hydrogen, and various acids and bases. For example, nickel-thulium compounds can be oxidized in the presence of oxygen to form oxides, or reduced using hydrogen gas to form metallic nickel and thulium .
Major Products Formed: The major products formed from the reactions of nickel-thulium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield nickel and thulium oxides, while reduction reactions produce the metallic forms of nickel and thulium .
Aplicaciones Científicas De Investigación
Nickel-thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, nickel-thulium compounds are explored for their potential use in imaging and therapeutic applications . Additionally, these compounds are used in industry for their catalytic and structural properties .
Mecanismo De Acción
The mechanism of action of nickel-thulium compounds is primarily based on their ability to interact with other molecules and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic applications, nickel-thulium compounds facilitate the breaking and forming of chemical bonds, thereby accelerating the reaction rate . In magnetic applications, the compounds’ unique electronic structure and magnetic properties enable them to store and manipulate magnetic information .
Comparación Con Compuestos Similares
Nickel-thulium compounds can be compared with other intermetallic compounds involving nickel and other rare earth elements, such as nickel-yttrium and nickel-erbium compounds. While all these compounds exhibit unique magnetic and catalytic properties, nickel-thulium compounds are particularly notable for their high magnetic anisotropy and stability . This makes them suitable for applications requiring robust magnetic properties and resistance to environmental degradation.
List of Similar Compounds:- Nickel-yttrium compounds
- Nickel-erbium compounds
- Nickel-dysprosium compounds
- Nickel-holmium compounds
Propiedades
Número CAS |
12059-28-8 |
|---|---|
Fórmula molecular |
Ni5Tm |
Peso molecular |
462.40 g/mol |
Nombre IUPAC |
nickel;thulium |
InChI |
InChI=1S/5Ni.Tm |
Clave InChI |
PWIABKZXHWTPHE-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
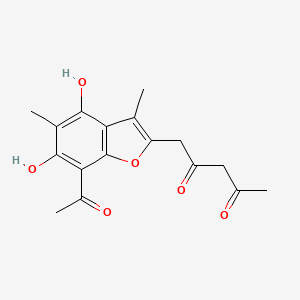
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
